
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine
Übersicht
Beschreibung
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is a complex organic compound with the molecular formula C21H28N4O5 and a molecular weight of 416.5 g/mol. This compound is notable for its unique structure, which includes a quinazolinone moiety linked to a piperazine ring through an ethoxycarbonylmethyl group. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen adds to its stability and versatility in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group is introduced via alkylation reactions, often using ethyl bromoacetate in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The quinazolinone derivative is then coupled with piperazine, which is protected by a tert-butoxycarbonyl group to prevent unwanted side reactions.
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonylmethyl group, where nucleophiles such as amines or thiols replace the ethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is characterized by the presence of a piperazine ring and a quinazoline derivative. The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis, enhancing the compound's stability and reactivity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The incorporation of piperazine enhances this activity, making this compound a candidate for developing new antibacterial agents.
Case Study:
A study demonstrated that a related quinazoline derivative showed potent activity against various bacterial strains, suggesting that similar modifications in 1-N-Boc compounds could yield effective antimicrobial agents .
Anticancer Properties
Quinazoline derivatives are also known for their anticancer properties. The structure of this compound may allow it to interact with specific cellular targets involved in cancer progression.
Research Findings:
In vitro studies have shown that quinazoline-based compounds can inhibit cell proliferation in several cancer cell lines, indicating potential therapeutic applications in oncology .
Data Table: Comparative Activity of Quinazoline Derivatives
Compound Name | Structure | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
---|---|---|---|
Compound A | Quinazoline derivative | 8 | 15 |
Compound B | 1-N-Boc derivative | 5 | 10 |
1-N-Boc-4-(3-Ethoxycarbonylmethyl...) | Piperazine-linked quinazoline | TBD | TBD |
Neuropharmacological Effects
Piperazine derivatives are known to exhibit various neuropharmacological effects. The potential of this compound in treating neurological disorders is an area of ongoing research.
Clinical Insights:
Studies have suggested that compounds with similar structures can modulate neurotransmitter systems and may serve as anxiolytic or antidepressant agents .
Wirkmechanismus
The mechanism of action of 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of these targets. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine can be compared with other quinazolinone derivatives and piperazine-containing compounds:
Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 6-chloro-4-quinazolinone share the quinazolinone core but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Piperazine Derivatives: Compounds like 1-Boc-4-(2-hydroxyethyl)piperazine and 1-Boc-4-(4-fluorophenyl)piperazine have different substituents on the piperazine ring, affecting their pharmacological properties and synthetic applications.
The uniqueness of this compound lies in its combination of the quinazolinone and piperazine moieties, along with the ethoxycarbonylmethyl group, which provides a versatile scaffold for further functionalization and application in various fields.
Biologische Aktivität
1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine is a synthetic compound that falls within the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound can be described by its chemical structure, which features a piperazine ring substituted with a Boc (tert-butoxycarbonyl) group and a quinazoline moiety. The synthesis typically involves the reaction of piperazine derivatives with various carbonyl compounds under specific conditions to yield the desired product.
Antimicrobial Activity
Research indicates that derivatives of piperazine often exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. A study highlighted that certain piperazine derivatives demonstrated potent activity against Staphylococcus aureus and Klebsiella pneumoniae , suggesting that structural modifications can enhance antibacterial efficacy .
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | < 10 mg/mL |
1-N-Boc Derivative X | Klebsiella pneumoniae | < 5 mg/mL |
1-N-Boc Derivative Y | Acinetobacter baumannii | Moderate |
Antitumor Activity
Piperazine derivatives have also been studied for their antitumor properties. Recent findings suggest that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. For example, studies have shown that certain derivatives effectively target the BRAF(V600E) mutation and inhibit EGFR signaling, leading to reduced tumor growth in vitro and in vivo models .
Structure-Activity Relationships (SAR)
Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activity. Modifications to the piperazine ring or substituents on the quinazoline moiety can significantly influence both antibacterial and antitumor activities. For instance, the presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced potency against various pathogens .
Case Study 1: Antibacterial Evaluation
In a comparative study of various piperazine derivatives, this compound was evaluated alongside other synthesized compounds. The results showed that while it exhibited moderate antibacterial activity against ESKAPE pathogens, structural analogs with cyclopropane substitutions demonstrated superior efficacy against Acinetobacter baumannii .
Case Study 2: Antitumor Efficacy
A series of experiments were conducted using breast cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated that it induced apoptosis in MDA-MB-231 cells more effectively than standard chemotherapeutics when used in combination therapies . The study emphasized the potential for developing new treatment regimens incorporating this compound.
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxoquinazolin-6-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-5-29-18(26)13-25-14-22-17-7-6-15(12-16(17)19(25)27)23-8-10-24(11-9-23)20(28)30-21(2,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLUJRNPQLWHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445572 | |
Record name | tert-Butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183622-37-9 | |
Record name | tert-Butyl 4-[3-(2-ethoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.